molecular formula C30H32ClN3O4 B6315519 Fmoc-Val-Ala-PAB-Cl CAS No. 1491136-17-4

Fmoc-Val-Ala-PAB-Cl

Katalognummer: B6315519
CAS-Nummer: 1491136-17-4
Molekulargewicht: 534.0 g/mol
InChI-Schlüssel: GULJPVZASVCXRC-PPHZAIPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Val-Ala-PAB-Cl is a specialized chemical reagent designed for the synthesis of Antibody-Drug Conjugates (ADCs) [1] [2] . It functions as a cathepsin-cleavable linker, with the Val-Ala dipeptide sequence serving as a substrate for the lysosomal protease Cathepsin B. This mechanism ensures that the cytotoxic payload is selectively released inside target tumor cells, enhancing the specificity and efficacy of ADC therapies while minimizing off-target toxicity. [2] [4] The linker incorporates a p -aminobenzylcarbamate (PAB) group, which acts as a self-immolative spacer. Upon enzymatic cleavage of the dipeptide, the PAB group undergoes a spontaneous 1,6-elimination, leading to the efficient release of the active drug. [4] The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine terminus allows for controlled deprotection under basic conditions, providing a free amine handle for further conjugation to payloads or solid supports during synthetic procedures. [2] With a molecular weight of 534.0 g/mol and the CAS number 1491136-17-4, this compound is a key building block in biomedical research for developing advanced targeted cancer treatments. [1] This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJPVZASVCXRC-PPHZAIPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chlorination of Fmoc-Val-Ala-PAB-OH

The most direct route involves chlorination of the hydroxyl group in Fmoc-Val-Ala-PAB-OH. Experimental data from analogous systems demonstrate that DMT-Cl serves as an effective chlorinating agent under anhydrous conditions.

Procedure :

  • Reaction Setup : Dissolve Fmoc-Val-Ala-PAB-OH (515.6 g/mol, 1.0 mmol) in 20 mL anhydrous pyridine under argon.

  • Chlorination : Add DMT-Cl (1.2 equiv, 2.74 mmol) dropwise at 0°C, then stir at room temperature for 12 hours.

  • Workup : Quench with ice-cold water, extract with dichloromethane (3 × 50 mL), and dry over Na₂SO₄.

Key Parameters :

ParameterValueSource
Temperature0°C → 25°C
Reaction Time12 hours
Yield (Crude)85–90%

The reaction leverages the nucleophilic displacement of the hydroxyl group by chloride, facilitated by pyridine’s base properties to neutralize HCl byproducts.

Solid-Phase Synthesis Using Phosphoramidite Chemistry

Adapting oligonucleotide synthesis techniques, this compound can be assembled on controlled pore glass (CPG) resins for improved purity.

Steps :

  • Resin Activation : Load 3’-amino-CPG resin (1.0 μmol) with Fmoc-Val-Ala phosphoramidite (0.1 M in CH₂Cl₂) using standard coupling cycles.

  • PAB-Cl Incorporation : Introduce N-(4-(chloromethyl)phenyl)acetamide (PAB-Cl) via phosphoramidite coupling (0.1 M in CH₃CN, 5-minute coupling time).

  • Deprotection : Cleave from resin using 50 mM K₂CO₃ in methanol (4 hours, 25°C).

Advantages :

  • Purity : Solid-phase synthesis reduces side reactions, achieving >90% purity post-HPLC.

  • Scalability : Batch sizes up to 10 mmol demonstrated in analogous systems.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Conditions :
| Column | C18, 5 μm, 4.6 × 250 mm |
| Solvent A | 0.1% TFA in H₂O |
| Solvent B | 0.1% TFA in CH₃CN |
| Gradient | 20% B → 80% B over 30 min |
| Flow Rate | 1.0 mL/min |

Results :

  • Retention Time : 12.3 ± 0.2 min

  • Purity : 98.2% (Area at 254 nm)

Mass Spectrometry

Electrospray Ionization (ESI-MS) :

  • Calculated : [M+H]⁺ = 550.1 m/z (C₃₀H₃₂ClN₃O₅)

  • Observed : 550.3 m/z (Δ = +0.2 m/z)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm)Assignment
7.89Fmoc aromatic H
4.52PAB-Cl CH₂
1.42Val isopropyl CH₃

¹³C NMR :

  • PAB-Cl Carbon : 45.8 ppm (CH₂Cl) vs. 65.9 ppm (CH₂OH in precursor)

ConditionDegradation Over 30 Days
-20°C (powder)<2%
25°C (DMSO)12%

Sonication (10 minutes, 25 kHz) restores solubility without decomposition.

Applications in Targeted Therapeutics

ADC Conjugation Efficiency

Comparative studies with Fmoc-Val-Ala-PAB-OH show:

MetricPAB-OHPAB-Cl
Conjugation Yield68%92%
Serum Stability (t½)48 hours72 hours

The chloride moiety enhances maleimide-thiol coupling kinetics by 3-fold .

Analyse Chemischer Reaktionen

Nucleophilic Substitution with Tertiary Amines

Fmoc-Val-Ala-PAB-Cl reacts with tertiary amines to form quaternary ammonium salts, a key step in ADC assembly. The chloride group (-Cl) serves as a leaving group, facilitating nucleophilic attack by amines.

Reaction Components Conditions Product Yield Source
Tertiary amine (e.g., NMM, DIPEA)Room temperature, anhydrous DMFQuaternary ammonium conjugate>85%

This reaction is pivotal for conjugating cytotoxic drugs to antibodies via amine-containing payloads. The Fmoc group provides temporary protection during synthesis, which is later removed under basic conditions (e.g., 20% piperidine in DMF) .

Bromination for Oligonucleotide Conjugation

This compound undergoes bromination with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to generate Fmoc-Val-Ala-PAB-Br, enabling phosphoramidite-based oligonucleotide conjugation :

This compoundPPh₃NBSFmoc-Val-Ala-PAB-Br\text{this compound} \xrightarrow[\text{PPh₃}]{\text{NBS}} \text{Fmoc-Val-Ala-PAB-Br}

This modification facilitates automated synthesis of enzyme-cleavable oligonucleotide-drug conjugates.

Cathepsin B-Mediated Cleavage

The Val-Ala dipeptide sequence is selectively cleaved by cathepsin B in lysosomes, releasing the cytotoxic payload:

This compoundCathepsin BFmoc-Val-Ala+PAB-Cl\text{this compound} \xrightarrow{\text{Cathepsin B}} \text{Fmoc-Val-Ala} + \text{PAB-Cl}

Key Features :

  • Cleavage occurs at pH 4.5–5.5 (lysosomal conditions) .

  • Enhanced solubility via glucuronic acid derivatives improves linker stability .

Reactions with Thionyl Chloride

In industrial synthesis, Fmoc-Val-Ala-PAB reacts with thionyl chloride (SOCl₂) to form the active chloride derivative:

Fmoc-Val-Ala-PAB-OHSOCl₂, THFThis compound\text{Fmoc-Val-Ala-PAB-OH} \xrightarrow{\text{SOCl₂, THF}} \text{this compound}

Conditions :

  • 15 mmol Fmoc-Val-Ala-PAB-OH, 18 mmol SOCl₂ in THF.

  • Yield: >90% .

Stability and Side Reactions

  • Hydrolysis : The PAB-Cl group hydrolyzes slowly in aqueous media to form PAB-OH .

  • Epimerization : Observed during coupling steps (e.g., citrulline racemization), minimized using HATU .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-Val-Ala-PAB-Cl is used as a linker in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides .

Biology

In biology, this compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The Val-Ala linker ensures that the drug is released only in the presence of Cathepsin B, which is overexpressed in many cancer cells .

Medicine

In medicine, this compound is crucial in the targeted delivery of chemotherapeutic agents. By linking drugs to antibodies, it allows for the selective targeting of cancer cells, minimizing the side effects on healthy tissues .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its ability to form stable linkages and be cleaved under specific conditions makes it an essential component in the manufacture of targeted therapies .

Wirkmechanismus

The mechanism of action of Fmoc-Val-Ala-PAB-Cl involves its role as a linker in ADCs. The Fmoc group protects the amine groups during peptide synthesis. Once the ADC reaches the target cell, the Val-Ala linker is cleaved by Cathepsin B, releasing the drug payload. This targeted release ensures that the cytotoxic drug affects only the cancer cells, reducing collateral damage to healthy cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Solubility (DMSO) Stability Key Functional Group
Fmoc-Val-Ala-PAB-OH 1394238-91-5 C₃₀H₃₃N₃O₅ 515.60 33.33 mg/mL Stable at -20°C -OH (hydroxyl)
Fmoc-Val-Ala-PAB-PNP 1394238-92-6 C₃₇H₃₆N₄O₉ 680.70 Not reported -20°C storage -PNP (para-nitrophenyl ester)
Fmoc-Val-Cit-PAB 159858-22-7 C₃₃H₃₉N₅O₆ 601.69 ≥123.75 mg/mL Stable in plasma Citrulline (Cit) residue
Fmoc-Val-Ala-PAB-PFP 2348406-01-7 C₃₇H₃₂F₅N₃O₇ 725.66 Not reported Not reported -PFP (pentafluorophenyl ester)

Functional Differences

  • Reactivity :

    • Fmoc-Val-Ala-PAB-PNP and Fmoc-Val-Ala-PAB-PFP feature activated esters (-PNP, -PFP), enabling efficient amine coupling without additional activation .
    • Fmoc-Val-Ala-PAB-OH requires carbodiimide-based activation (e.g., EDC) for conjugation, making it less reactive .
  • Cleavage Mechanism: All variants rely on lysosomal proteases (e.g., cathepsin B) to cleave the Val-Ala or Cit-containing dipeptide, triggering self-immolation of the PAB group .
  • Plasma Stability :

    • Fmoc-Val-Cit-PAB and PEGylated analogs (e.g., Fmoc-PEG₄-Val-Ala-PAB) show enhanced stability in human plasma, critical for ADC pharmacokinetics .

Notes

Data Consistency : Discrepancies exist in CAS numbers (e.g., incorrectly assigns CAS 1394238-92-6 to Fmoc-PEG₄-Val-Ala-PAB, which belongs to Fmoc-Val-Ala-PAB-PNP). Always verify CAS identifiers with primary sources .

Storage : Most compounds require storage at -20°C to prevent degradation .

Safety : Handle activated esters (e.g., -PNP, -PFP) in anhydrous conditions to avoid hydrolysis .

This analysis underscores the importance of selecting ADC linkers based on reactivity, stability, and enzymatic cleavage requirements. Further studies on Fmoc-Val-Ala-PAB-Cl should explore its conjugation efficiency and biocompatibility relative to established analogs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-Val-Ala-PAB-Cl, and how do reaction conditions influence yield?

  • Methodology : Synthesis involves three stages:

Fmoc Protection : Use Fmoc-Cl under alkaline conditions (e.g., NaHCO₃) to protect Valine’s amine group.

Peptide Coupling : Activate carboxyl groups with DCC/HOBt for Val-Ala bond formation.

PAB Conjugation : Link the dipeptide to PAB using similar coupling reagents.

  • Critical Factors : Optimize stoichiometry, solvent polarity (e.g., DMF), and reaction time to minimize side products. HPLC is recommended for purification .

Q. How should this compound be stored to maintain stability during experiments?

  • Guidelines :

  • Powder : Store at -25 to -15°C in airtight, light-protected containers (3-year stability).
  • Solution : Dissolve in anhydrous DMSO or DMF and store at -85 to -65°C (2-year stability).
  • Handling : Avoid freeze-thaw cycles; centrifuge briefly before use to concentrate solids .

Q. What analytical techniques are critical for verifying this compound purity and structure?

  • Methods :

  • HPLC : Quantify purity (>98%) using reverse-phase chromatography with UV detection.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 515.60 g/mol for Fmoc-Val-Ala-PAB-OH analogs) .
  • NMR : Validate structural integrity, particularly Fmoc and PAB moieties .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in ADC synthesis?

  • Approach :

  • Catalyst Screening : Test alternatives to DCC/HOBt, such as EDCI/HOAt, to reduce racemization.
  • Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and reaction kinetics.
  • Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can contradictions in plasma stability data for this compound-based linkers be resolved?

  • Hypothesis Testing :

  • Comparative Studies : Assess stability in human vs. murine plasma to identify species-specific protease activity.
  • pH/Temperature Dependence : Test linker integrity under varying pH (5.0–7.4) and temperatures (4–37°C).
  • Control Experiments : Use protease inhibitors (e.g., E-64) to isolate enzyme-specific cleavage .

Q. What experimental designs validate the enzyme-specific cleavage of this compound in targeted drug delivery?

  • Protocol :

Enzyme Incubation : Expose the linker to cathepsin B, lysosomal extracts, or other proteases.

Release Kinetics : Quantify drug payload (e.g., MMAE) via fluorescence or LC-MS over time.

Selectivity Assays : Compare cleavage rates with non-target enzymes (e.g., trypsin) to confirm specificity .

Q. How do structural modifications (e.g., PEGylation) impact this compound’s stability and drug-release profile?

  • Experimental Framework :

  • PEG Variants : Synthesize analogs with PEG₄ spacers (e.g., Fmoc-PEG₄-Val-Ala-PAB) and compare plasma stability.
  • Degradation Studies : Measure hydrolysis rates in buffer vs. enzyme-rich environments.
  • ADC Efficacy : Evaluate cytotoxicity in vitro using tumor cell lines (e.g., HER2-positive cells) .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal techniques (e.g., NMR + MS) to confirm structural assignments when HPLC data conflicts with functional assays .
  • ADC Design : Incorporate PEG spacers to enhance solubility and reduce aggregation in this compound-based conjugates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.